BenchChemオンラインストアへようこそ!

Carbimazole-d3

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard

Carbimazole-d3 is a trideuterated (N-methyl-d3) analog of the antithyroid prodrug carbimazole, certified exclusively as an analytical reference material and internal standard for LC-MS/MS bioanalysis. Unlike unlabeled carbimazole (isobaric interference) or analog IS (differential extraction/ionization), its +3 Da mass shift ensures baseline mass spectrometric resolution while preserving near-identical physicochemical properties—enabling accurate matrix-correction, recovery normalization, and instrument drift compensation. This compound is the definitive SIL-IS for developing and validating GLP-compliant quantitative assays in plasma, serum, and urine, supporting regulatory bioequivalence trials and therapeutic drug monitoring. Procure Carbimazole-d3 to ensure robust, reproducible, and submission-ready pharmacokinetic data.

Molecular Formula C₇H₇D₃N₂O₂S
Molecular Weight 189.25
Cat. No. B1162529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbimazole-d3
Synonyms2,3-Dihydro-3-methyl-d3-2-thioxo-1H-imidazole-1-carboxylic Acid Ethyl Ester;  3-Methyl-d3-2-thioxo-4-imidazoline-1-carboxylic Acid Ethyl Ester;  1-Ethoxycarbonyl-3-_x000B_methyl-d3-2-thio-4-imidazoline;  1-Methyl-3-carbethoxy-2-thioglyoxalone;  3-Carbethoxymer
Molecular FormulaC₇H₇D₃N₂O₂S
Molecular Weight189.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbimazole-d3: Certified Analytical Standard and Stable Isotope-Labeled Internal Standard for Antithyroid Drug Quantification


Carbimazole-d3 is a trideuterated analog of the antithyroid prodrug carbimazole, distinguished by the replacement of three hydrogen atoms on the N-methyl group with deuterium (chemical formula C₇H₇D₃N₂O₂S, molecular weight 189.25) . This stable isotope-labeled (SIL) compound is not intended for therapeutic use but is manufactured and certified exclusively as an analytical reference material and internal standard (IS) . Its primary and sole value proposition is enabling precise, matrix-corrected quantification of unlabeled carbimazole in complex biological matrices (e.g., plasma, serum, urine) via isotope dilution mass spectrometry (IDMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Carbimazole or Methimazole-d3 Cannot Substitute for Carbimazole-d3 in Validated LC-MS/MS Methods


In LC-MS/MS bioanalysis, the internal standard's primary function is to co-elute with the analyte and mimic its behavior during sample extraction, chromatography, and ionization to correct for matrix effects, recovery losses, and instrument variability . Generic substitution of Carbimazole-d3 with unlabeled carbimazole fails because they are isobaric and cannot be distinguished by the mass spectrometer . Substitution with a structural analog like methimazole-d3 is suboptimal because it may exhibit different extraction recovery, chromatographic retention time, and ionization efficiency than carbimazole, leading to inaccurate quantification [1]. The unique deuterium labeling of Carbimazole-d3 provides a +3 Da mass shift, ensuring baseline mass spectrometric separation from the analyte while preserving near-identical physicochemical properties for robust method validation [1].

Carbimazole-d3 Quantitative Differentiation Evidence: Analytical Performance Data


Mass Spectrometric Resolution: Carbimazole-d3 (+3 Da) vs. Carbimazole (0 Da) and Methimazole-d3 (Different Analyte)

Carbimazole-d3 provides a +3 Da mass shift (from m/z 187 to m/z 190 for the molecular ion) compared to unlabeled carbimazole, enabling baseline resolution in the mass analyzer . This is a fundamental requirement for an isotope dilution internal standard. In contrast, using unlabeled carbimazole would result in identical m/z values, making it indistinguishable from the target analyte and rendering quantification impossible. Methimazole-d3, while a deuterated internal standard for methimazole, targets a different analyte with different physicochemical properties and cannot be assumed to accurately track carbimazole during sample preparation [1].

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard

Purity Specification and Certificate of Analysis: Carbimazole-d3 (≥90% by HPLC) vs. Methimazole-d3 and Unlabeled Carbimazole

Carbimazole-d3 is supplied as an analytical standard with a certified purity of not less than 90% by HPLC, as per vendor specification . This ensures that the material used for calibration curve preparation and method validation meets a defined and documented purity threshold, which is critical for accurate quantification. While unlabeled carbimazole USP reference standards may have higher purity specifications (e.g., 98-102%), they lack the essential mass shift for MS use [1]. Methimazole-d3, an alternative internal standard, also carries a similar vendor specification (≥98% purity) but is designed for a different analyte .

Reference Standard Quality Control HPLC

Comparative Bioavailability Analysis: Carbimazole Prodrug vs. Methimazole Active Metabolite

A study using deuterium-labeled methimazole as an internal standard demonstrated that oral administration of 15 mg of carbimazole results in a mean maximum plasma concentration (Cmax) of methimazole of 149 ng/mL at 0.9 hours [1]. This is compared to a Cmax of 163 ng/mL at 0.9 hours after oral administration of 10 mg of methimazole itself [1]. The study concluded that carbimazole is rapidly and totally bioactivated to methimazole, and the drugs should be regarded as equipotent on a molar basis [1]. This data underscores the importance of using a carbimazole-specific internal standard (Carbimazole-d3) rather than a methimazole analog for accurate quantification of the prodrug, as the analytical target is carbimazole itself.

Bioavailability Pharmacokinetics Prodrug Conversion

Therapeutic Dose Equivalence: 10 mg Carbimazole vs. 6 mg Methimazole

Clinical guidelines and pharmacological references consistently state that a 10 mg dose of carbimazole is therapeutically equivalent to a 6 mg dose of methimazole [1][2]. This 1:0.6 conversion ratio is based on the fact that carbimazole is a prodrug that is completely bioactivated to methimazole in vivo, and the difference accounts for the higher molecular weight of carbimazole [1]. This well-established, but often misunderstood, conversion is critical for anyone designing a study or interpreting results from literature that uses either drug. Using Carbimazole-d3 as an internal standard ensures that the quantification of the actual prodrug is accurate, preventing dosing errors in comparative studies.

Therapeutic Equivalence Clinical Pharmacology Antithyroid Drugs

Optimal Research and Industrial Applications for Carbimazole-d3


Bioanalytical Method Development and Validation (LC-MS/MS) for Carbimazole in Plasma/Serum

Carbimazole-d3 is the definitive internal standard for developing and validating quantitative LC-MS/MS assays for carbimazole in biological matrices. As demonstrated by its use in published bioavailability studies [1], it provides the necessary mass shift and near-identical physicochemical properties to correct for matrix effects, extraction variability, and instrument drift, ensuring the accuracy, precision, and robustness required for GLP-compliant bioanalysis and regulatory submission [2].

Pharmacokinetic and Bioequivalence Studies of Carbimazole Formulations

In studies comparing the pharmacokinetics of different carbimazole formulations (e.g., immediate-release vs. controlled-release tablets), Carbimazole-d3 is essential for generating reliable concentration-time profiles [1]. Its use as a SIL-IS minimizes analytical variability, increasing the statistical power to detect true differences in bioavailability between test and reference products, which is a cornerstone of regulatory bioequivalence trials [2].

Therapeutic Drug Monitoring (TDM) of Carbimazole in Clinical Research

For clinical research involving therapeutic drug monitoring of carbimazole, Carbimazole-d3 enables the precise and specific quantification of the drug in patient plasma. This is crucial given the established therapeutic equivalence and conversion to methimazole; accurate measurement of the parent drug is necessary for correlating dose with clinical response and for investigating inter-individual pharmacokinetic variability [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbimazole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.